N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The fluoropyrimidine moiety is then introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives. The final step involves the coupling of the cyclohexyl group to the piperidine ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various halogenated compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Cycloheptyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
- N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide
Uniqueness
N-cyclohexyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is unique due to its specific combination of a cyclohexyl group, a fluoropyrimidine moiety, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-cyclohexyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c17-12-10-18-15(19-11-12)23-14-6-8-21(9-7-14)16(22)20-13-4-2-1-3-5-13/h10-11,13-14H,1-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPMLPNWEBWKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.